molecular formula C12H24NO7P B6149282 2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid CAS No. 200640-83-1

2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid

Cat. No.: B6149282
CAS No.: 200640-83-1
M. Wt: 325.3
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The resulting Boc-protected amino acid can then be further reacted with diethoxyphosphoryl chloride to introduce the diethoxyphosphoryl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to batch processes .

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid primarily involves its role as a protecting group for amino acids. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid is unique due to the presence of both Boc and diethoxyphosphoryl groups, which provide dual protection and functionality. This makes it particularly useful in complex peptide synthesis and other advanced organic synthesis applications .

Properties

CAS No.

200640-83-1

Molecular Formula

C12H24NO7P

Molecular Weight

325.3

Purity

95

Origin of Product

United States

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